N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide
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Description
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C17H19N3O6S and its molecular weight is 393.41. The purity is usually 95%.
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Scientific Research Applications
Antibody Preparation and Antigen Synthesis
Antigens synthesis and antibody preparation for furazolidone and its metabolite, 3-amino-2-oxazolidinone, involved the synthesis of haptens. These haptens were used to prepare immunogens through various methods, leading to the development of a sensitive method for the simultaneous determination of furazolidone in feed and its metabolite in tissue. This approach highlights the compound's application in enhancing the specificity and sensitivity of immunoassays for detecting residues in animal tissues (Huaping Zhu et al., 2010).
Catalytic Activity in Chemical Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a bidentate ligand related to the compound , has shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a broad range of (hetero)aryl bromides with various amines at low temperatures, indicating the compound's potential in facilitating efficient chemical synthesis processes (Subhajit Bhunia et al., 2017).
Nitric Oxide Generation and Vasodilator Action
The vasodilator action of furoxans, compounds related to the chemical structure , was studied for its ability to increase coronary flow and stimulate soluble guanylate cyclase activity. The study suggests the potential of such compounds in medical applications, particularly in developing nitrovasodilators for cardiovascular therapies (M. Feelisch et al., 1992).
Antibacterial Activities of Oxazolidinone Analogs
Oxazolidinones, including analogs closely related to the compound of interest, have been explored for their antibacterial activities against a variety of pathogens. The in vitro activities of novel oxazolidinone analogs were investigated, showing promise in treating infections caused by resistant bacterial strains. These studies contribute to the understanding of oxazolidinone derivatives as potent antibacterial agents (G. Zurenko et al., 1996).
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c21-16(18-11-13-5-4-9-25-13)17(22)19-12-15-20(8-10-26-15)27(23,24)14-6-2-1-3-7-14/h1-7,9,15H,8,10-12H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFOAGDINNTNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.